molecular formula C9H10O2 B171590 1-(2-Hydroxyphenyl)propan-2-one CAS No. 13100-05-5

1-(2-Hydroxyphenyl)propan-2-one

Cat. No.: B171590
CAS No.: 13100-05-5
M. Wt: 150.17 g/mol
InChI Key: OCKHLUBUCIHKRG-UHFFFAOYSA-N
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Description

1-(2-Hydroxyphenyl)propan-2-one (CAS 13100-05-5), with a molecular weight of 150.17 g/mol and the formula C9H10O2, is a versatile phenolic ketone of significant interest in organic and medicinal chemistry research . Its structure, featuring a phenolic hydroxyl group, a ketone, and an active methylene group, allows for diverse chemical modifications, making it a valuable scaffold for synthesizing complex molecules . A prominent application is its role as a key precursor in the synthesis of flavonoids and related heterocyclic systems, such as 3-hydroxyflavanones and 2-(1-hydroxyalkyl)-3-coumaranones . Furthermore, it serves as a fundamental building block for creating novel compounds with potential biological activities. Researchers have utilized this scaffold to develop derivatives, including β-amino ketones and 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which have been investigated for their antimicrobial and anticancer properties, particularly against multidrug-resistant pathogens . The compound's reactivity also enables its use in green chemistry approaches; for instance, biotransformation using yeast cultures like Saccharomyces cerevisiae and Yarrowia lipolytica can efficiently hydrogenate related chalcone structures to produce saturated propanone derivatives with high conversion rates and minimal side products . Beyond pharmaceutical research, the core structure is integral in materials science for developing organic compounds with non-linear optical (NLO) properties . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-hydroxyphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-7(10)6-8-4-2-3-5-9(8)11/h2-5,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKHLUBUCIHKRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466050
Record name 1-(2-hydroxyphenyl)propan-2-one
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Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13100-05-5
Record name 2-Propanone, 1-(2-hydroxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013100055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-hydroxyphenyl)propan-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PROPANONE, 1-(2-HYDROXYPHENYL)-
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Synthetic Methodologies and Chemical Transformations

Established Chemical Synthesis Routes

The chemical synthesis of 1-(2-hydroxyphenyl)propan-2-one and its derivatives relies on a foundation of well-established organic reactions. These methods often involve the strategic formation of the propanone side chain on a hydroxyphenyl backbone or the modification of pre-existing functional groups.

Conventional Reaction Pathways for this compound

One of the primary conventional methods for synthesizing hydroxyaryl ketones is the Fries rearrangement . This reaction involves the isomerization of a phenolic ester to a hydroxyaryl ketone, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃). researchgate.net The reaction is selective for the ortho and para positions, with the ratio of isomers being influenced by reaction conditions such as temperature and solvent. For instance, the Fries rearrangement of phenyl acetate (B1210297) can yield both o-hydroxyacetophenone and p-hydroxyacetophenone. tandfonline.com While direct synthesis of this compound via this method on a phenyl propionate (B1217596) precursor is plausible, specific examples in the literature primarily focus on acetophenones and benzophenones. tandfonline.comccsenet.org

Another conventional approach involves the acidolysis of a methoxy-substituted precursor. A patented method describes the synthesis of o-hydroxyphenyl acetone (B3395972) by reacting o-methoxyphenyl acetone with an acidolysis agent like hydrobromic acid in a solvent such as glacial acetic acid. ccsenet.org This process involves the cleavage of the ether bond to reveal the desired hydroxyl group. The reaction is carried out under reflux, followed by extraction and purification to yield the final product. ccsenet.org

Microwave-Assisted Synthesis Strategies for Related Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. The Fries rearrangement, for example, has been successfully performed under microwave irradiation. tandfonline.comccsenet.orgtaylorandfrancis.comresearchgate.netniscpr.res.in A study on the AlCl₃-catalyzed Fries rearrangement of phenyl acetate in a modified domestic microwave oven demonstrated a significant rate enhancement and high yields of the ortho and para isomers compared to conventional heating. tandfonline.com For instance, the reaction in chlorobenzene (B131634) under microwave irradiation for 3 minutes yielded 73% ortho and 23% para isomer. tandfonline.com This suggests that microwave-assisted Fries rearrangement of a suitable phenyl propionate could be an efficient route to this compound.

Microwave irradiation has also been effectively used in the synthesis of chalcone (B49325) derivatives, which are α,β-unsaturated ketones. nih.govnih.govresearchgate.net For example, the synthesis of (E)-3-[4-(Dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one was achieved in excellent yield and high purity under controlled microwave conditions, overcoming the limitations of conventional heating methods which resulted in longer reaction times and lower purity. nih.gov These propenone derivatives can subsequently be reduced to the corresponding propanone.

Table 1: Comparison of Conventional and Microwave-Assisted Fries Rearrangement of Phenyl Acetate
MethodCatalystSolventTemperature (°C)TimeOrtho Isomer Yield (%)Para Isomer Yield (%)Reference
ConventionalAlCl₃Chlorobenzene1205 min2518 tandfonline.com
MicrowaveAlCl₃Chlorobenzene1063 min7323 tandfonline.com
ConventionalAlCl₃None160-70- tandfonline.com

Aldol (B89426) and Claisen-Schmidt Condensation Pathways for Propanone and Propenone Derivatives

The Claisen-Schmidt condensation is a variation of the aldol condensation that is widely used for synthesizing chalcones (1,3-diaryl-2-propen-1-ones). wikipedia.orgbyjus.compraxilabs.comslideshare.net This base-catalyzed reaction typically involves the condensation of an acetophenone (B1666503) with an aromatic aldehyde. saudijournals.comkau.edu.sa For the synthesis of precursors to this compound, 2'-hydroxyacetophenone (B8834) can be reacted with an appropriate aldehyde. For instance, the reaction of 2'-hydroxyacetophenone with various benzaldehydes in the presence of a base like potassium hydroxide (B78521) yields the corresponding 2'-hydroxychalcones. ajol.info These chalcones can then be selectively hydrogenated to afford 1,3-diarylpropan-1-ones. researchgate.net

A direct Claisen-Schmidt condensation to form a propanone derivative has also been reported. This base-catalyzed method utilizes 2-hydroxyacetophenone (B1195853) and formaldehyde (B43269) under controlled temperature to yield this compound, although it requires the pre-synthesis of 2-hydroxyacetophenone and can be prone to side reactions.

The aldol condensation, a fundamental carbon-carbon bond-forming reaction, can also be employed. magritek.com The reaction between an enolizable ketone and an aldehyde can lead to the formation of β-hydroxy ketones, which can then be dehydrated to α,β-unsaturated ketones. ajol.info The synthesis of 1-(2-hydroxyphenyl) dec-2-en-1-one oxime, for example, starts with the aldol condensation of 2-hydroxy acetophenone and octanal. researchgate.net

Aminomethylation Approaches for Substituted 1-(2'-Hydroxyphenyl)propan-1-ones

Aminomethylation, most notably the Mannich reaction, provides a route to substituted 1-(2'-hydroxyphenyl)propan-1-ones. nih.gov The Mannich reaction is a three-component condensation of an active hydrogen compound (like a ketone), an aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.govmdpi.com

Research has shown the direct aminomethylation of 2'-hydroxyacetophenone using various secondary amines (such as 4-methylpiperidine (B120128) and 4-benzylpiperidine) and paraformaldehyde in refluxing 2-propanol to yield ketonic Mannich bases, specifically 3-amino-1-(2'-hydroxyphenyl)propan-1-ones. researchgate.netresearchgate.net The dimethylamino moiety in a ketonic Mannich base derived from 2'-hydroxyacetophenone can be readily replaced by other nucleophiles, such as thiophenols, to generate 3-(substituted phenylthio)-1-(2'-hydroxyphenyl)propan-1-ones. researchgate.net

Table 2: Examples of Mannich Reactions with 2'-Hydroxyacetophenone
Amine ReagentProductReference
4-Methylpiperidine3-(4-Methylpiperidino)-1-(2'-hydroxyphenyl)propan-1-one researchgate.net
4-Benzylpiperidine3-(4-Benzylpiperidino)-1-(2'-hydroxyphenyl)propan-1-one researchgate.net
Dimethylamine3-(Dimethylamino)-1-(2'-hydroxyphenyl)propan-1-one researchgate.net

Biocatalytic Synthesis and Biotransformation Studies

Biocatalysis offers an environmentally benign alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. The enzymatic reduction of specific functional groups is a key area of investigation for the synthesis of chiral molecules.

Enzymatic Reduction Pathways in Microbial Systems

The biocatalytic reduction of α,β-unsaturated ketones to the corresponding saturated ketones is a well-documented transformation in microbial systems. oup.comnih.govnih.gov Various yeast strains, such as Saccharomyces cerevisiae and Yarrowia lipolytica, have been shown to effectively hydrogenate the double bond of chalcone derivatives. nih.govresearchgate.net For example, the biotransformation of 3-(2”-furyl)-1-(2'-hydroxyphenyl)-prop-2-en-1-one using Saccharomyces cerevisiae KCh 464 and Yarrowia lipolytica KCh 71 strains resulted in over 99% conversion to 3-(2”-furyl)-1-(2'-hydroxyphenyl)-propan-1-one within six hours. nih.gov This demonstrates a viable pathway to obtaining saturated propanone derivatives from their propenone precursors.

Furthermore, the enzymatic reduction of a nitroalkene precursor presents another potential biocatalytic route. While the chemical reduction of 1-phenyl-2-nitropropene (B101151) is a known method to produce phenylacetone (B166967) (1-phenylpropan-2-one), google.com the application of nitroreductase enzymes for such transformations is an active area of research. researchgate.net A specific precursor, 1-(2-hydroxyphenyl)-2-nitropropene, is commercially available, suggesting its potential as a substrate for enzymatic reduction to this compound. biosynth.com The direct enantioselective reduction of non-protected hydroxyacetophenones using alcohol dehydrogenases has also been explored, although the reduction of 2'-hydroxyacetophenone showed only low to medium conversions. researchgate.net

Biocatalytic reduction has also been applied to 1-(arylsulfanyl)propan-2-ones using yeast strains or recombinant alcohol dehydrogenases for enantioselective synthesis applications. This highlights the potential of enzymatic systems to perform stereoselective reductions on propanone scaffolds.

Table 3: Biotransformation of Chalcone Derivatives by Yeast Strains
SubstrateYeast StrainProductConversion (%)Time (h)Reference
3-(2”-Furyl)-1-(2'-hydroxyphenyl)-prop-2-en-1-oneSaccharomyces cerevisiae KCh 4643-(2”-Furyl)-1-(2'-hydroxyphenyl)-propan-1-one>996 nih.gov
3-(2”-Furyl)-1-(2'-hydroxyphenyl)-prop-2-en-1-oneYarrowia lipolytica KCh 713-(2”-Furyl)-1-(2'-hydroxyphenyl)-propan-1-one>996 nih.gov
3-(2”-Thienyl)-1-(2'-hydroxyphenyl)-prop-2-en-1-oneYarrowia lipolytica KCh 713-(2”-Thienyl)-1-(2'-hydroxyphenyl)-propan-1-one>993 nih.gov

Application of Yeast Cultures in Substrate Transformation

Yeast-mediated biotransformations offer a green and highly selective alternative for the chemical modification of ketones. Whole-cell biocatalysis using various yeast strains is particularly effective for the asymmetric reduction of prochiral ketones to valuable chiral secondary alcohols. mdpi.com Strains of Saccharomyces cerevisiae, Pichia glucozyma, and various non-conventional yeasts like Yarrowia lipolytica and Candida species are frequently employed for these reductions. mdpi.commdpi.comresearchgate.netmdpi.com

The reduction of the ketone moiety in compounds structurally similar to this compound, such as 1-(arylsulfanyl)propan-2-ones, has been successfully demonstrated. Using wild-type yeast strains like Pichia carsonii, Lodderomyces elongisporus, Candida norvegica, and Candida parapsilosis, these ketones are converted to the corresponding chiral 1-(arylsulfanyl)propan-2-ols with high conversions (up to 99%) and excellent enantioselectivity (>99% ee). nih.gov For instance, the bioreduction of various substituted 1-(arylsulfanyl)propan-2-ones at a preparative scale using lyophilized C. parapsilosis (WY12) cells yielded the corresponding (S)-alcohols with high conversion and enantiomeric excess. nih.gov

The stereochemical outcome of these reductions can be controlled. While many yeast ketoreductases follow Prelog's rule to produce (S)-alcohols, some enzymes exhibit anti-Prelog stereospecificity, providing access to the (R)-enantiomer. researchgate.netacs.org This enantiocomplementary nature is highly valuable in synthetic chemistry. The reduction of 2-hydroxyacetophenone, a closely related compound, has also been a subject of study, indicating the feasibility of applying these methods to this compound. acs.org

Ene Reductase-Mediated Bioreduction Mechanisms

The primary enzymes responsible for the reduction of the ketone group in yeast are alcohol dehydrogenases (ADHs), also known as carbonyl reductases (CRs) or ketoreductases (KREDs). mdpi.com These enzymes are not to be confused with ene reductases, which catalyze the reduction of activated carbon-carbon double bonds (α,β-unsaturated carbonyls). While ene reductases are crucial for converting chalcones to dihydrochalcones, it is the KREDs that act on the carbonyl group of saturated ketones like this compound. mdpi.com

The mechanism of KRED-mediated bioreduction involves the stereospecific transfer of a hydride ion from a nicotinamide (B372718) cofactor, typically NADPH or NADH, to the carbonyl carbon of the ketone substrate. mdpi.com The yeast's metabolism continuously regenerates the required cofactor, making whole-cell systems efficient and cost-effective. mdpi.com The active site of the specific KRED determines the facial selectivity of the hydride attack on the prochiral ketone, thereby controlling the stereochemistry of the resulting secondary alcohol. mdpi.comnih.gov

Researchers have successfully used recombinant alcohol dehydrogenases, such as those from Lactobacillus kefir (which typically yields (R)-alcohols) and Rhodococcus aetherivorans (which typically yields (S)-alcohols), expressed in whole-cell systems to achieve enantiocomplementary reduction of ketones. nih.gov This highlights the power of using isolated and engineered enzymes to achieve specific stereochemical outcomes in the synthesis of chiral alcohols from ketones.

Derivatization and Analog Synthesis

This compound serves as a versatile scaffold for the synthesis of a wide array of derivatives and analogs through reactions targeting its distinct functional groups.

Reactions at the Ketone Moiety of this compound

The ketone functional group is a primary site for chemical modification.

Reduction: The ketone can be readily reduced to the corresponding secondary alcohol, 1-(2-hydroxyphenyl)propan-2-ol, using standard reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation. This transformation is also achieved with high stereoselectivity using biocatalytic methods as described in section 2.2.2. nih.gov

Oxime Formation: A common derivatization involves the reaction of the ketone with hydroxylamine (B1172632) hydrochloride. This condensation reaction, typically performed under reflux in a solvent like ethanol (B145695) or propan-2-ol, yields the corresponding oxime, this compound oxime. nih.govsci-hub.st This reaction is a key step in the synthesis of various biologically active compounds and heterocyclic systems. nih.govresearchgate.net

Acetal Formation: The ketone can be converted to an α-ketoacetal. For instance, aryl methyl ketones react with alcohols in the presence of selenium dioxide and a catalyst like p-toluenesulfonic acid (PTSA) to form 2,2-dialkoxy-1-arylethanones. nih.gov This method could be applied to generate derivatives such as 1-(2-hydroxyphenyl)-2,2-diethoxypropan-2-one.

Modifications of the Hydroxyphenyl Group

The hydroxyphenyl ring offers another avenue for structural diversification.

Oxidation: The phenolic hydroxyl group can be oxidized to generate corresponding quinones using strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide under acidic conditions.

Electrophilic Aromatic Substitution: The phenyl ring is susceptible to electrophilic substitution reactions. For example, halogenation with chlorine or bromine can introduce substituents onto the ring. In a related system, 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid was treated with hydrochloric acid and hydrogen peroxide to yield the 3,5-dichloro derivative. semanticscholar.org

Etherification/Esterification: The phenolic hydroxyl group can be protected or modified through etherification or esterification reactions. For instance, it has been protected with a benzoyl group to prevent interference in subsequent reaction steps.

Formation of Heterocyclic Derivatives (e.g., Pyrrolidinones, Oximes)

The structure of this compound is an excellent starting point for the synthesis of various heterocyclic compounds, which are prominent in medicinal chemistry.

Oximes: As mentioned, oximes are readily formed from the ketone moiety. nih.gov These oximes can serve as intermediates for further cyclizations or as ligands themselves. nih.govresearchgate.net

Pyrrolidinones: Derivatives of 1-(2-hydroxyphenyl)pyrrolidin-2-one (B1300146) are synthesized as potential therapeutic agents. For example, 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives are synthesized and evaluated for antimicrobial and anticancer activities. semanticscholar.org The synthesis often starts from precursors that build the pyrrolidinone ring, which is then attached to the hydroxyphenyl moiety. Multicomponent reactions are also employed to create substituted pyrrolidinone structures. beilstein-journals.orgresearchgate.net

Other Heterocycles: The reactivity of the core structure allows for the formation of a diverse range of heterocycles.

Chromanones and Coumaranones: Cyclization of related 1-(2-hydroxyphenyl)-2-propen-1-one epoxides can lead to 3-hydroxychromanones or 2-(1-hydroxyalkyl)-3-coumaranones, depending on the reaction conditions and substitution pattern. sci-hub.boxacs.org

Indole and Azole Derivatives: Ketonic Mannich bases derived from 2'-hydroxyacetophenone can be used to alkylate nucleophiles like indoles, pyrazoles, imidazoles, and triazoles, leading to 3-(substituted-heterocyclyl)-1-(2'-hydroxyphenyl)propan-1-ones. researchgate.net

Oxadiazoles and Thiadiazoles: Pyrrolidinone derivatives containing a carbohydrazide (B1668358) functional group can be cyclized with reagents like carbon disulfide or thiosemicarbazides to form linked oxadiazole and thiadiazole rings. nih.gov

Mechanistic Investigations of Synthetic Reactions

Understanding the mechanisms of the reactions involving this compound and its derivatives is crucial for optimizing reaction conditions and controlling product selectivity.

Cyclization Mechanisms: The formation of heterocyclic structures like chromanones and coumaranones from 1-(2-hydroxyphenyl)-2-propen-1-one epoxides has been studied mechanistically. The reaction proceeds via either an α- or β-cyclization pathway, where the phenoxide attacks either the α- or β-carbon of the epoxide. The regioselectivity of this cyclization is influenced by the substitution on the propenone backbone and the reaction conditions (acid vs. base catalysis). sci-hub.boxacs.org For β-unsubstituted enones, α-cyclization is strongly preferred. acs.org

Computational Studies: Density Functional Theory (DFT) calculations are increasingly used to elucidate reaction pathways. For example, the mechanism for the formation of 1,4,5-trisubstituted pyrrolidine-2,3-diones from 3-pyrroline-2-one (B142641) derivatives and amines has been proposed based on computational analysis of transition states and intermediates. beilstein-journals.org Similar computational methods, often combined with mass spectrometry experiments, have been used to investigate complex gas-phase reactions of related structures, such as the cyclization and hydroxyl transfer reactions of protonated phenylalanine derivatives. researchgate.net

Kinetic Studies: Mechanistic insight can also be gained from kinetic studies. Techniques such as graphical rate equations and the construction of Hammett plots can help determine the order of a reaction and whether charged species are involved in the rate-determining step, respectively. researchgate.net These classical physical organic chemistry tools provide valuable data to support or refute proposed reaction mechanisms.

Elucidation of Reaction Mechanisms in Phenolic Ketone Synthesis

The synthesis of phenolic ketones, such as this compound, can be achieved through several established organic reactions. The elucidation of the mechanisms of these reactions is crucial for optimizing reaction conditions and maximizing yields of the desired ortho-isomer. Key synthetic routes include the Fries rearrangement, Friedel-Crafts acylation, and Claisen-Schmidt condensation.

Fries Rearrangement: This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. The mechanism commences with the coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the phenyl acetate precursor. This coordination makes the acyl group a more potent electrophile. Subsequently, the acylium ion can attack the aromatic ring via an electrophilic aromatic substitution. This process can occur via an intermolecular or intramolecular pathway. The ortho- and para-isomers are typically formed, with their ratio often being influenced by reaction temperature and solvent. Lower temperatures generally favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer.

Friedel-Crafts Acylation: This is a direct method for acylating a phenol (B47542). The reaction involves treating phenol with an acylating agent (like propanoyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst. evitachem.com The mechanism begins with the formation of a highly electrophilic acylium ion from the reaction between the acylating agent and the Lewis acid. The phenol's activated ring then attacks the acylium ion. Due to the directing effect of the hydroxyl group, substitution occurs primarily at the ortho and para positions. mlsu.ac.in Controlling the regioselectivity to favor the ortho product can be challenging and often requires specific reaction conditions, such as the use of a milder Lewis acid or protection of the hydroxyl group.

Mannich Reaction: While not a direct synthesis of the target ketone, the Mannich reaction is relevant for creating substituted propiophenones. This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In the context of phenolic ketones, 2'-hydroxyacetophenone can be reacted with formaldehyde and a secondary amine (like dimethylamine) to form a Mannich base. researchgate.net The mechanism involves the formation of an Eschenmoser's salt-like iminium ion from the amine and formaldehyde. The enol or enolate of the ketone then attacks this iminium ion, leading to the formation of a β-aminoketone. researchgate.net These intermediates can then be subjected to further transformations. researchgate.net

Recent advancements have also explored greener synthetic alternatives. Biocatalytic routes using enzymes like Candida antarctica lipase (B570770) B (CAL-B) in solvents like supercritical CO₂ have been investigated to avoid metal catalysts and operate at ambient temperatures.

A comparative evaluation of common synthetic methods highlights the trade-offs between yield, reaction time, cost, and selectivity.

ParameterFriedel-Crafts AcylationClaisen-Schmidt CondensationFries Rearrangement
Typical Yield (%)68–7258–6276–79
Reaction Time (hr)4–68–122–4
Catalyst CostModerateLowHigh
Ortho Selectivity (%)758280

Stereochemical Aspects of Transformations (e.g., Photo-Favorskii Rearrangements)

The chemical transformations of phenolic ketones can involve significant stereochemical changes, particularly in rearrangement reactions. The Photo-Favorskii rearrangement is a prime example of a photochemical process where the stereochemical outcome provides deep insight into the reaction mechanism. nih.gov

The Favorskii rearrangement typically involves the conversion of α-halo ketones to carboxylic acid derivatives in the presence of a base. wikipedia.org Its photochemical variant, the Photo-Favorskii rearrangement, can be initiated by UV light and is particularly relevant for p-hydroxyphenacyl (pHP) derivatives, which are used as photoremovable protecting groups. nih.gov

The established mechanism for the Photo-Favorskii rearrangement proceeds through several key intermediates that dictate the final stereochemistry. nih.govresearchgate.net The process is initiated by photoexcitation of the ketone. For α-substituted p-hydroxyphenacyl esters, this leads to the formation of a triplet biradical. nih.gov This biradical intermediate is crucial for understanding the stereochemical outcome.

A key step in the mechanism is the cyclization of an enolate-like species to form a highly strained cyclopropanone (B1606653) intermediate. nih.govwikipedia.org It is the formation and subsequent cleavage of this intermediate that leads to the rearranged product. Mechanistic investigations using stereochemically defined starting materials have shown that the reaction proceeds with complete racemization. nih.gov For instance, the rearrangement of chiral α-substituted-p-hydroxybutyrophenones results in a racemic product, such as rac-2-(p-hydroxyphenyl)propanoic acid. nih.gov

This loss of stereochemical integrity is attributed to the formation of a planar, zwitterionic intermediate prior to the formation of the cyclopropanone. nih.gov Intersystem crossing from the triplet biradical state to the ground state generates this planar species, which erases the original stereochemical information. nih.govresearchgate.net Consequently, the subsequent ring closure to the Favorskii cyclopropanone intermediate and its eventual opening to the final product retains no memory of the initial stereochemistry. nih.gov This mechanistic pathway, involving a racemized triplet biradical, contrasts with some ground-state Favorskii rearrangements that can, under specific conditions, proceed with stereospecificity. nih.gov

Advanced Spectroscopic Techniques for Structure Elucidation

A combination of spectroscopic methods provides a detailed picture of the molecular framework of this compound, from the connectivity of atoms to the identification of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR Correlations)

While publicly available experimental NMR spectra for this compound are not readily found in the surveyed literature, a theoretical analysis of its expected NMR data provides significant structural insight.

¹H-NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the phenyl ring are expected to appear as complex multiplets in the downfield region, typically between δ 6.8 and 7.8 ppm. The methylene (B1212753) protons adjacent to the aromatic ring and the carbonyl group would likely resonate as a singlet around δ 3.7 ppm. The methyl protons adjacent to the carbonyl group are expected to appear as a sharp singlet in the upfield region, around δ 2.2 ppm. The phenolic hydroxyl proton is expected to produce a broad singlet, the chemical shift of which would be dependent on concentration and solvent.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the carbon skeleton. The carbonyl carbon of the ketone is predicted to be the most downfield signal, appearing around δ 207 ppm. The carbons of the aromatic ring would resonate in the region of δ 115-156 ppm, with the carbon bearing the hydroxyl group appearing at the lower end of this range and the carbon attached to the propanone moiety at the higher end. The methylene carbon and the methyl carbon are expected at approximately δ 50 ppm and δ 29 ppm, respectively.

2D-NMR Correlations: Two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable in confirming the structural assignments. An HSQC experiment would show correlations between each proton and the carbon to which it is directly attached. For instance, it would link the methylene proton signal to the methylene carbon signal and the methyl proton signal to the methyl carbon signal. HMBC spectroscopy would reveal longer-range couplings (typically 2-3 bonds), confirming the connectivity of the molecular fragments. Key expected HMBC correlations would include cross-peaks between the methylene protons and the aromatic carbons, as well as the carbonyl carbon. Correlations between the methyl protons and the carbonyl carbon would also be anticipated.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic CH6.8 - 7.8Multiplet
Methylene (CH₂)~3.7Singlet
Methyl (CH₃)~2.2Singlet
Phenolic OHVariableBroad Singlet

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~207
Aromatic C-OH~156
Aromatic C115 - 135
Methylene (CH₂)~50
Methyl (CH₃)~29

High-Resolution Mass Spectrometry (HRMS) Applications

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound, with a molecular formula of C₉H₁₀O₂, the theoretical exact mass can be calculated.

Calculated Exact Mass: 150.0681 g/mol

An experimental HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, thereby confirming the elemental formula. The fragmentation pattern observed in the mass spectrum could also provide further structural information.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A strong, broad band would be anticipated in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. A sharp, intense absorption peak around 1715 cm⁻¹ would be indicative of the C=O stretching of the ketone. The aromatic C=C stretching vibrations would likely appear in the 1450-1600 cm⁻¹ region. Finally, C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)
Phenolic O-H stretch3200 - 3600 (broad)
Ketone C=O stretch~1715 (sharp, strong)
Aromatic C=C stretch1450 - 1600
Aromatic C-H stretch3000 - 3100
Aliphatic C-H stretch2850 - 3000

X-ray Crystallography for Solid-State Structure Determination

As of this writing, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible crystallographic databases. Therefore, the following discussion is based on a theoretical consideration of its likely solid-state structure.

Molecular Conformation and Geometry in Crystalline Structures

In the solid state, the molecule would adopt a conformation that minimizes steric strain and maximizes favorable intermolecular interactions. The phenyl ring is planar, and the propan-2-one substituent would have some degree of rotational freedom around the C-C bond connecting it to the ring. The preferred conformation would likely involve a specific dihedral angle between the plane of the phenyl ring and the plane of the ketone group to alleviate steric hindrance.

Analysis of Intermolecular and Intramolecular Hydrogen Bonding Networks

The presence of both a hydrogen bond donor (the phenolic -OH group) and a hydrogen bond acceptor (the ketonic C=O group) suggests that hydrogen bonding will be a dominant feature in the crystal packing.

Intramolecular Hydrogen Bonding: It is possible for an intramolecular hydrogen bond to form between the phenolic hydroxyl group and the oxygen of the ketone, creating a six-membered ring. This would influence the conformation of the side chain relative to the aromatic ring.

Structural Characterization and Spectroscopic Analysis

Spectroscopic and Crystallographic Analysis

A definitive analysis of the crystal packing and supramolecular interactions of 1-(2-Hydroxyphenyl)propan-2-one is currently hindered by the absence of publicly available, experimentally determined crystal structure data from crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC). Without such data, a detailed description of the precise three-dimensional arrangement of molecules in the solid state, including specific intermolecular distances and angles, cannot be provided.

However, based on the molecular structure of this compound, which features a hydroxyl (-OH) group and a ketone (C=O) group, several key supramolecular interactions can be predicted to govern its crystal packing. These interactions are fundamental to the formation of a stable, ordered crystalline lattice.

In addition to hydrogen bonding, van der Waals forces, including dipole-dipole interactions and London dispersion forces, are expected to contribute significantly to the crystal packing. The polar nature of the carbonyl and hydroxyl groups would lead to dipole-dipole interactions, further stabilizing the crystal lattice.

A summary of the anticipated supramolecular interactions is presented in the table below. It is important to reiterate that this is a theoretical assessment based on the compound's functional groups, and experimental verification is required for a conclusive understanding of its crystal structure.

Table 1: Predicted Supramolecular Interactions in this compound

Interaction TypeDonor/Acceptor Groups InvolvedPredicted Role in Crystal Packing
Hydrogen BondingDonor: Hydroxyl (-OH)Acceptor: Carbonyl (C=O)Primary organizing force, likely forming chains or dimers.
Dipole-Dipole InteractionsPolar Carbonyl (C=O) and Hydroxyl (-OH) groupsContribute to the stability of the crystal lattice.
Van der Waals ForcesEntire moleculeGeneral attractive forces contributing to overall cohesion.
π-π StackingPhenyl ringsPotential for stabilizing interactions between aromatic rings.

Structure Activity Relationship Sar Studies

Analysis of Substituent Effects on Pharmacological Potentials

The introduction of various substituents onto the core structure of 1-(2-hydroxyphenyl)propan-2-one derivatives has a profound impact on their pharmacological activities, including antimicrobial and anticancer properties.

Derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been a particular focus of such studies. The nature and position of substituents on the phenyl ring significantly alter the biological efficacy of these compounds. For instance, the addition of a 3,5-dichloro substituent to the 2-hydroxyphenyl moiety has been shown to enhance the anticancer activity of certain benzimidazole (B57391) derivatives against A549 human pulmonary cancer cells. mdpi.com Specifically, a 5-methyl analogue with this dichloro substitution exhibited a significant increase in reducing cell viability compared to its non-chlorinated counterpart. mdpi.com

Furthermore, in the context of antimicrobial activity, the presence of specific substituents is critical. A 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent was found to be four times more potent than clindamycin (B1669177) against methicillin-resistant S. aureus. mdpi.com This highlights the synergistic effect of combining a halogenated phenyl ring with a heterocyclic system.

In the broader class of chalcones, which share a structural relationship with this compound, substituent effects are also well-documented. For 2'-hydroxychalcones, the absence of methoxy (B1213986) substituents on ring A was identified as a key factor for potent activity. jocpr.com Conversely, the presence of electron-donating groups like methoxy or hydroxy at various positions can still result in good activity, while electron-withdrawing groups like a nitro group can diminish it. jocpr.com The position of the substituent also matters; for example, a para-fluoro substitution on ring A of certain chalcones led to maximum activity. jocpr.com

The following table summarizes the observed effects of different substituents on the pharmacological potential of this compound analogs:

Compound Series Substituent Position Observed Effect Pharmacological Potential Reference
1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives3,5-dichloroPhenyl ringEnhanced anticancer activityAnticancer mdpi.com
1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives5-fluoroBenzimidazole moietyPotent antibacterial activityAntimicrobial mdpi.com
2'-hydroxychalconesMethoxyRing AAbsence enhances activityGeneral Bioactivity jocpr.com
ChalconesFluoropara- on Ring AMaximized activityGeneral Bioactivity jocpr.com
ChalconesNitropara- on Ring ADecreased activityGeneral Bioactivity jocpr.com

Correlation of Molecular Structure with in vitro Biological Activities

For instance, in a series of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, the introduction of different heterocyclic moieties at the 3-position of the pyrrolidinone ring led to a range of antimicrobial activities against Gram-positive pathogens like S. aureus, E. faecalis, and C. difficile. mdpi.com Hydrazone derivatives, in particular, showed promising activity against multidrug-resistant C. auris isolates and azole-resistant A. fumigatus. mdpi.com

The anticancer activity of these compounds against A549 human pulmonary cancer cells was also found to be structure-dependent. semanticscholar.org Benzimidazole derivatives demonstrated significant cytotoxicity, with the level of activity being influenced by the substituents on the benzimidazole ring. mdpi.com

In the case of chalcones, the core prop-2-en-1-one spacer linking the two aromatic rings is crucial for bioactivity. researchgate.net The planarity and electronic nature of this linker, influenced by the substituents on the aromatic rings, directly impact the compound's ability to interact with biological targets.

The table below illustrates the correlation between structural features and in vitro activities for derivatives related to this compound:

Structural Feature Compound Class In Vitro Activity Key Findings Reference
3-substituted pyrrolidinone1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivativesAntimicrobialHydrazone and benzimidazole moieties confer significant activity against resistant pathogens. mdpi.com
3-substituted pyrrolidinone1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivativesAnticancer (A549 cells)Benzimidazole derivatives show notable cytotoxicity. mdpi.comsemanticscholar.org
Prop-2-en-1-one spacerChalconesGeneral BioactivityThe conjugated system is essential for interaction with biological targets. researchgate.net
2',4'-dihydroxy substitutionChalconesAnti-inflammatoryStronger activity compared to 4'-hydroxychalcones. jocpr.com

Influence of Conformational Flexibility on Bioactivity

The three-dimensional arrangement of a molecule, or its conformation, plays a significant role in its interaction with biological targets. The conformational flexibility of this compound and its derivatives can influence their bioactivity.

For other derivatives, such as those with aminoethyl linkers, the conformational flexibility provided by the linker is crucial for optimal receptor binding. This flexibility allows the molecule to adopt the most favorable conformation to interact with the amino acid residues in the binding pocket of a receptor.

Conversely, reducing conformational flexibility can also be a strategy to enhance bioactivity. Cyclopeptides, for example, are more cell-permeable and often exhibit better biological activity than their linear counterparts due to their restricted conformations. nih.gov This principle can be applied to the design of constrained analogs of this compound to improve their pharmacological properties.

Structural Aspect Compound Class/Feature Influence on Bioactivity Mechanism Reference
Dihedral AngleChalconesAffects binding affinityDetermines the overall molecular shape and fit into the target's binding site. researchgate.net
Intramolecular H-bond2'-hydroxychalconesStabilizes planar conformationA planar structure is often associated with enhanced biological activity. researchgate.net
Flexible LinkersAminoethyl-containing derivativesAllows for optimal receptor bindingEnables the molecule to adopt various conformations to fit the binding pocket.
Conformational RestrictionCyclic peptides (principle)Can enhance cell permeability and bioactivityReduced flexibility can lead to a more favorable binding conformation and lower entropic penalty upon binding. nih.gov

Computational Approaches to SAR Prediction and Ligand Efficiency Analysis

Computational methods are increasingly used to predict the structure-activity relationships of compounds and to guide the design of new, more potent analogs. These approaches can be broadly categorized as ligand-based and structure-based methods. nih.gov

Ligand-based methods utilize the structures of known active and inactive compounds to derive SAR models. nih.gov For this compound derivatives, this could involve developing quantitative structure-activity relationship (QSAR) models that correlate physicochemical properties with biological activity.

Structure-based methods, on the other hand, rely on the three-dimensional structure of the biological target. nih.gov Molecular docking, a common structure-based technique, can be used to predict the binding mode and affinity of this compound analogs to their target proteins. This information can help in understanding the key interactions that govern bioactivity and in designing new compounds with improved binding.

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding efficiency of a compound in relation to its size. nih.gov It is calculated as the binding affinity (e.g., pIC50 or pKi) divided by the number of non-hydrogen atoms. Analyzing the ligand efficiency of a series of this compound derivatives can help in identifying compounds that have a good balance of potency and size, which is often a desirable characteristic for drug candidates.

Computational Method Application to this compound SAR Information Gained Reference
QSAR (Quantitative Structure-Activity Relationship)Developing models that correlate physicochemical properties with biological activity.Predictive models for the bioactivity of new analogs. jksus.org
Molecular DockingPredicting the binding mode and affinity of analogs to their biological targets.Understanding key molecular interactions and guiding the design of more potent compounds. banglajol.info
Ligand Efficiency (LE) AnalysisAssessing the binding efficiency of analogs in relation to their molecular size.Identification of compounds with a favorable balance of potency and size. nih.gov
DFT (Density Functional Theory)Studying electronic properties and reactivity.Insights into the chemical reactivity and stability of the compounds. nih.gov

Mechanistic Investigations of Biological Activities in Vitro Models

Proposed Mechanisms of Antimicrobial Action (e.g., against Gram-positive pathogens)

The antimicrobial activity of 1-(2-Hydroxyphenyl)propan-2-one and its derivatives has been primarily noted against Gram-positive bacteria. The proposed mechanism of action is twofold, involving the disruption of the bacterial cell membrane and the inhibition of essential enzymes. This dual approach suggests a potent method of combating bacterial growth and survival.

Research into derivatives built upon a 2-hydroxyphenyl core underscores the significance of this chemical moiety in antimicrobial efficacy. Studies on novel N-substituted β-amino acid derivatives featuring a 2-hydroxyphenyl group have demonstrated promising activity against multidrug-resistant Gram-positive pathogens. plos.org Specifically, certain derivative compounds showed significant inhibitory effects against Staphylococcus aureus MRSA USA300 lineage strain TCH-1516, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 16 µg/mL. plos.orgresearchgate.net

Further investigations into 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have also revealed structure-dependent antimicrobial activity against pathogens such as Staphylococcus aureus, Enterococcus faecalis, and Clostridium difficile. mdpi.com For instance, a hydrazone derivative bearing a thien-2-yl group showed notable activity against S. aureus TCH 1516 (MIC 16 µg/mL) and C. difficile AR-1067 (MIC 32 µg/mL). mdpi.com These findings highlight that while the parent compound possesses antimicrobial properties, its derivatives can be engineered for enhanced potency and specificity.

Table 1: Antimicrobial Activity of Selected 2-Hydroxyphenyl Derivatives

Compound/Derivative Pathogen MIC (µg/mL)
Hydrazone derivative of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid Staphylococcus aureus TCH 1516 16
Hydrazone derivative of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid Clostridium difficile AR-1067 32
N-substituted β-amino acid derivative (Compound 9) Staphylococcus aureus MRSA TCH-1516 4-16
N-substituted β-amino acid derivative (Compound 17) Staphylococcus aureus MRSA TCH-1516 4-16
N-substituted β-amino acid derivative (Compound 18) Staphylococcus aureus MRSA TCH-1516 4-16
N-substituted β-amino acid derivative (Compound 26) Staphylococcus aureus MRSA TCH-1516 4-16

This table is generated based on data for derivatives of the core compound and illustrates the potential of the 2-hydroxyphenyl scaffold. plos.orgresearchgate.netmdpi.com

Exploration of Anticancer Mechanisms in Cell Culture Models

In the context of oncology, this compound has been investigated for its potential to curb the proliferation of cancer cells. In vitro studies suggest that the compound induces apoptosis, or programmed cell death, in human cancer cell lines. This apoptotic induction is reportedly mediated through the modulation of key signaling pathways and the activation of caspases, which are crucial proteases in the apoptotic cascade.

While direct mechanistic studies on this compound are specific, research on its isomer, 1-(4-hydroxyphenyl)propan-1-one, provides further insight. This related compound, found in Tender Coconut Water, has been shown to inhibit the growth of various cancer cell lines, including hepatocellular carcinoma (HepG2), colon cancer (HCT-15), and breast cancer (MCF-7, T47D, MDA-MB-231). nih.gov The proposed mechanism for the isomer involves the inhibition of AKT and ERK signaling pathways. nih.gov This inhibition leads to a reversal of the 'epithelial-to-mesenchymal' (EMT) transition, a process critical for cancer metastasis. nih.gov Although this data pertains to an isomer, it suggests a plausible avenue of investigation for the anticancer effects of this compound.

Antioxidant Activity Pathways and Radical Scavenging Mechanisms

Phenolic compounds are well-known for their antioxidant properties, which are crucial for combating oxidative stress in biological systems. nih.gov The antioxidant activity of compounds like this compound is largely attributed to their ability to scavenge free radicals. The primary mechanisms for this action are single electron transfer (SET) and hydrogen atom transfer (HAT). nih.gov

The specific structure of this compound, with a hydroxyl group in the ortho position to the propan-2-one side chain, is particularly significant. This ortho-hydroxyl group can form an intramolecular hydrogen bond, which stabilizes the resulting phenoxyl radical formed after donating a hydrogen atom. nih.gov This stabilization enhances the compound's antioxidant capacity, making it more effective at neutralizing reactive oxygen species. nih.gov

Anti-inflammatory Response Mechanisms

The potential anti-inflammatory mechanisms of phenylpropanoid compounds have been explored through related molecules. A study on 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), a compound with a similar phenylpropanoid skeleton, demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.govnih.gov

The mechanism of action for HHMP involves the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.govnih.gov This inhibition leads to a dose-dependent reduction in the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂). nih.govnih.gov Furthermore, it suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both crucial enzymes in the inflammatory response. nih.govnih.gov Given the structural similarities, it is plausible that this compound may exert anti-inflammatory effects through similar signaling cascades.

Enzyme Modulation and Inhibition Studies

The biological activity of this compound is also linked to its ability to modulate or inhibit specific enzymes. As part of its antimicrobial properties, it is proposed to inhibit essential bacterial enzymes, although the specific targets are not fully elucidated.

Research on structurally analogous compounds provides clues to potential enzyme targets. For example, 3-chloro-1-(4-hydroxyphenyl)propan-1-one, a halogenated derivative of a structural isomer, was found to be a potent, time-dependent inactivator of GABA transaminase. biocrick.com This enzyme is crucial for the metabolism of the inhibitory neurotransmitter GABA. While this finding is for a related molecule, it suggests that the core structure of hydroxyphenyl propanones could be a scaffold for developing inhibitors of specific enzymes.

Metabolic Pathways and Metabolite Research in Biological Systems (excluding human clinical trials)

Investigations into the metabolic fate of related compounds suggest that this compound could be involved in xenobiotic metabolism. Its structural isomer, 1-(4-hydroxyphenyl)propan-2-one (also known as 4-hydroxyphenylacetone), is recognized as an inactive metabolite of amphetamine in humans, formed from the precursor phenylacetone (B166967). wikipedia.org This indicates that the hydroxyphenylpropanone structure can be processed within mammalian metabolic pathways.

Furthermore, compounds with a p-hydroxyphenyl moiety, such as p-hydroxyphenylacetonitrile, are known intermediates in the biosynthesis of natural products like dhurrin (B190987) in plants. nih.gov This involvement in natural biosynthetic pathways in other organisms suggests that the core structure is recognized and processed by various enzymatic systems. In vitro reconstitution of such pathways is a key method for identifying and studying these metabolic intermediates and the enzymes that catalyze their transformations. nih.gov

Applications As a Research Intermediate and Precursor

Role in the Synthesis of Pharmaceutical Scaffolds and Active Pharmaceutical Ingredients (APIs)

1-(2-Hydroxyphenyl)propan-2-one serves as a crucial starting material for the synthesis of various pharmaceutical scaffolds and active pharmaceutical ingredients (APIs). bldpharm.com Its structural features, including the reactive ketone and hydroxyl groups, enable its incorporation into more complex molecular architectures with potential therapeutic applications. smolecule.com

One notable application is in the synthesis of substituted pyrrolidinone derivatives. For instance, 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, derived from this compound, has been explored as a scaffold for developing novel antimicrobial and anticancer agents. mdpi.com Further modifications of this scaffold, such as the introduction of hydrazone moieties, have yielded compounds with promising activity against multidrug-resistant Gram-positive pathogens like Staphylococcus aureus. mdpi.com

The compound is also a precursor in the synthesis of various heterocyclic systems that form the core of many pharmaceuticals. openmedicinalchemistryjournal.com The hydroxyl and ketone functionalities can participate in cyclization reactions to form chromanones and other related structures. acs.orgsci-hub.box Additionally, derivatives of this compound, such as its bromo-substituted analogue, are used to create rigidified scaffolds for small-molecule drugs targeting protein-protein interactions, which are implicated in diseases like cancer. nih.gov

Table 1: Examples of Pharmaceutical Scaffolds Derived from this compound

ScaffoldTherapeutic Target/ApplicationReference
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivativesAntimicrobial (Gram-positive bacteria), Anticancer mdpi.com
N-substituted β-amino acid derivatives with a 2-hydroxyphenyl coreAntimicrobial (multidrug-resistant pathogens) plos.org
4-Aryl-6-(5-bromo-2-hydroxyphenyl)-5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrilesInhibition of survivin dimerization (Anticancer) nih.gov
Phenolic (4-hydroxyphenyl) moiety containing compoundsAnticancer, Antimicrobial, Anti-inflammatory, Antioxidant nih.gov

Development of Agrochemical Intermediates

The utility of this compound extends to the agrochemical sector, where it serves as an intermediate in the synthesis of compounds with potential herbicidal and plant growth-regulating properties. smolecule.com The core structure can be modified to produce molecules that interact with biological targets in plants.

For example, certain diphenylurea derivatives, which can be synthesized from precursors related to this compound, have been reported to act as auxins and cytokinins, which are crucial plant growth regulators. dergipark.org.tr Furthermore, the fundamental structure of this compound is found within more complex molecules investigated for their agrochemical applications. cymitquimica.com While direct synthesis of major commercial agrochemicals from this compound is not extensively documented in publicly available research, its role as a versatile building block for creating novel agrochemical candidates is recognized. smolecule.com

Precursor for Complex Heterocyclic Metallocene Derivatives

This compound and its derivatives are utilized in the synthesis of complex heterocyclic metallocene derivatives. researchgate.net Metallocenes, which are compounds containing a transition metal sandwiched between two cyclopentadienyl (B1206354) ligands, have applications in catalysis and materials science. zenodo.org The incorporation of heterocyclic moieties can fine-tune the electronic and steric properties of the resulting metallocene complexes.

Chalcones derived from this compound, such as (E)-3-ferrocenyl-1-(2-hydroxyphenyl)-prop-2-en-1-one, are important precursors for creating more complex heterocyclic metallocene derivatives. researchgate.net The synthesis of these metallocene-containing chalcones is typically achieved through a Claisen-Schmidt condensation reaction. researchgate.net The resulting molecules can then undergo further reactions to form various heterocyclic systems attached to the metallocene unit. The design of ligands that can coordinate to a metallocene while also containing other functional groups is an active area of research, and this compound provides a useful platform for developing such ligands. nih.gov

Utility in Flavonoid and Related Natural Product Synthesis

Flavonoids are a large class of naturally occurring phenolic compounds with a wide range of biological activities. d-nb.infonih.gov this compound and its derivatives are key intermediates in the laboratory synthesis of various flavonoids and related natural products. orientjchem.orgrsdjournal.org

The synthesis of chalcones, which are the biosynthetic precursors to all flavonoids, often utilizes 2'-hydroxyacetophenone (B8834), a closely related compound. frontiersin.org The Claisen-Schmidt condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde is a common method for preparing chalcones. orientjchem.org These chalcones can then be subjected to oxidative cyclization to yield flavones, or other cyclization reactions to produce flavanones and other flavonoid subclasses. rsc.org For instance, 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones, which can be derived from this compound, can be cyclized to form 3-fluoroflavones. researchgate.net

The compound also plays a role in the synthesis of other natural product-like molecules. For example, epoxides of 1-(2-hydroxyphenyl)-2-propen-1-ones can undergo cyclization to form 3-hydroxychromanones and 2-(1-hydroxyalkyl)-3-coumaranones, which are structural motifs found in some natural products. acs.orgsci-hub.box

Table 2: Flavonoid and Related Natural Product Synthesis Involving this compound Derivatives

Product ClassSynthetic StrategyReference
FlavonesClaisen-Schmidt condensation followed by oxidative cyclization orientjchem.orgrsc.org
FlavanonesPalladium-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones rsc.org
3-FluoroflavonesCyclization of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones researchgate.net
3-HydroxychromanonesCyclization of 1-(2-hydroxyphenyl)-2-propen-1-one epoxides acs.orgsci-hub.box
2-(1-Hydroxyalkyl)-3-coumaranonesCyclization of 1-(2-hydroxyphenyl)-2-propen-1-one epoxides acs.orgsci-hub.box

Precursor in the Production of Specific Oxime Derivatives

This compound is a direct precursor for the synthesis of its corresponding oxime, this compound oxime. The most common method for preparing oximes is the condensation of a carbonyl compound with hydroxylamine (B1172632). thieme-connect.de This reaction is generally straightforward and efficient.

Oxime derivatives are valuable in various fields of chemistry. ontosight.ai They can serve as intermediates in the synthesis of other functional groups, such as amines, through reduction. The oxime functional group itself can exhibit biological activity and is found in some pharmaceutical compounds. For example, oximes of isatin (B1672199) derivatives have been investigated for their anti-inflammatory properties and as kinase inhibitors. mdpi.com

Specifically, oximes derived from this compound and related structures have been synthesized and studied for their potential applications. For instance, 1-(2-hydroxyphenyl) dec-2-en-1-one oxime has been synthesized and evaluated as a collector in mineral flotation, demonstrating the diverse applications of oximes derived from this precursor. nih.gov The synthesis of novel oxime derivatives containing thiazole (B1198619) and ether groups has also been reported, starting from acetophenone (B1666503) derivatives. researchgate.net

Theoretical and Computational Studies

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and chemical reactivity of 1-(2-Hydroxyphenyl)propan-2-one. nih.gov DFT methods, such as those employing the B3LYP functional with basis sets like 6-311G**, are commonly used to obtain an optimized molecular structure and to calculate various chemical descriptors. nih.govmdpi.com

The reactivity of the compound is further quantified by calculating global reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity. tandfonline.com These quantum chemical parameters are crucial for predicting the molecule's behavior in chemical reactions. nih.gov For example, DFT calculations can be used to predict the most likely sites for electrophilic or nucleophilic attack by analyzing the HOMO-LUMO gaps. The hydroxyl group, for instance, can lower the LUMO energy, thereby enhancing reactivity at the ortho position.

Time-dependent DFT (TD-DFT) analysis is also employed to calculate the electronic absorption wavelengths and oscillator strengths, which can be correlated with experimental UV-Vis spectra. tandfonline.com

Table 1: Calculated Quantum Chemical Parameters for Phenylpropenone Analogs Using DFT (B3LYP/6-311G**).
ParameterDefinitionTypical Calculated Value (eV)Reference
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.23 nih.gov
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-2.25 nih.gov
Energy Gap (ΔE)LUMO-HOMO Energy Difference3.98 nih.gov
Electronegativity (χ)Tendency to Attract Electrons4.24 nih.gov
Chemical Hardness (η)Resistance to Change in Electron Distribution1.99 nih.gov
Chemical Softness (S)Reciprocal of Hardness0.50 nih.gov
Electrophilicity Index (ω)Propensity to Accept Electrons4.51 nih.gov
Nucleophilicity Index (N)Propensity to Donate Electrons2.95 mdpi.com

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational landscape of this compound. nih.gov These simulations model the atomic motions of the molecule over time, providing a detailed picture of its flexibility and the stability of its different conformations. nih.gov By simulating the molecule, often in a solvent environment to mimic physiological conditions, researchers can assess properties like solubility and aggregation tendencies.

A key application of MD is the conformational analysis of the molecule, including the rotation around single bonds which can lead to different spatial arrangements (conformers). mdpi.com For related structures, studies have identified the presence of conformational isomers (e.g., Z and E forms) due to restricted rotation around certain bonds. mdpi.com MD simulations help in understanding the energy barriers between these conformers and their relative populations at equilibrium.

Furthermore, when this compound is studied as a ligand interacting with a biological target like a protein, MD simulations are crucial for assessing the stability of the ligand-protein complex. nih.govnih.gov After an initial docking pose is predicted, an MD simulation is run to observe the dynamic behavior of the ligand within the binding site. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated from the simulation trajectory to evaluate the stability of the complex. nih.gov A stable RMSD for the ligand and protein suggests a stable binding mode. nih.gov

Table 2: Applications of Molecular Dynamics Simulations in the Study of this compound and Related Ligands.
Analysis TypePurposeKey MetricsReference
Conformational SearchTo identify stable low-energy conformations of the molecule.Potential Energy, Dihedral Angles mdpi.comdovepress.com
Solvent InteractionTo assess solubility and aggregation in different media.Radial Distribution Functions
Ligand-Protein Complex StabilityTo validate docking poses and analyze binding stability over time.RMSD, RMSF, Radius of Gyration nih.govnih.gov

In silico Prediction of Molecular Interactions and Binding Affinities

In silico methods, particularly molecular docking, are widely used to predict and analyze the potential interactions of this compound with biological macromolecules, such as enzymes or receptors. tandfonline.com Molecular docking algorithms, implemented in software like AutoDock Vina, predict the preferred orientation of a ligand when bound to a target protein to form a stable complex. nih.gov The primary output of this process is a binding affinity or docking score, typically expressed in kcal/mol, which estimates the strength of the interaction. nih.govresearchgate.net A more negative value indicates a more favorable and tighter binding interaction. researchgate.net

These simulations are critical in structure-based drug design for identifying potential biological targets. For instance, derivatives of this compound have been docked against various enzymes to explore their inhibitory potential. nih.gov Docking studies on related compounds have evaluated their potential as inhibitors of targets like penicillin-binding proteins of Staphylococcus aureus. nih.gov

The analysis of the docked conformation reveals specific molecular interactions that stabilize the ligand in the protein's active site. researchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.net For example, studies on similar molecules have shown that the carbonyl group can be a key player in forming hydrogen bonds with amino acid residues in a protein's active site. nih.gov The hydroxyphenyl group can also participate in crucial hydrogen bonding and other non-covalent interactions. smolecule.com These detailed interaction maps are vital for understanding the basis of a compound's potential biological activity and for guiding the design of more potent and selective analogs.

Table 3: Representative Predicted Binding Affinities from Molecular Docking Studies of Phenylpropanone Analogs Against Various Protein Targets.
Compound ClassProtein TargetPredicted Binding Affinity (kcal/mol)Reference
Chalcone (B49325) DerivativePenicillin-Binding Proteins (S. aureus)-7.40 nih.gov
(R)-DPH6Acetylcholinesterase (AChE)-11.0 to -12.3 researchgate.net
(S)-DPH6Acetylcholinesterase (AChE)-11.5 to -12.4 researchgate.net
(R)-DPH6Butyrylcholinesterase (BuChE)-10.4 to -10.7 researchgate.net
Various LigandsInhA Receptor (M. tuberculosis)-7.0 to -9.0 nih.gov

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for 1-(2-Hydroxyphenyl)propan-2-one and its Analogs

The development of environmentally friendly and efficient synthetic methods is a key focus in modern organic chemistry. For this compound and its analogs, research is moving towards greener alternatives to traditional synthetic routes.

One promising approach involves the use of mechanochemistry, where mechanical force, such as grinding or milling, is used to initiate chemical reactions, often in the absence of a solvent. acs.orgijcmas.com This "grindstone chemistry" has been shown to be an energy-efficient and rapid method for synthesizing related compounds, offering high yields and operational simplicity. ijcmas.com For instance, a one-pot, three-component reaction of 2-naphthol, aldehydes, and amines has been successfully carried out using this technique to produce 1-aminoalkyl-2-naphthols. ijcmas.com Similarly, the alkylation of phenols has been achieved with high conversion rates under milling conditions. acs.org

Another avenue of exploration is the use of ultrasound irradiation, which can accelerate reactions and improve yields. scielo.org.za The synthesis of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one chalcone (B49325) derivatives, structurally related to this compound, has been successfully demonstrated using this method. scielo.org.za

Furthermore, research into novel catalytic systems is ongoing. For example, methods for the synthesis of 3-(2”-furyl)-1-(2'-hydroxyphenyl)-propan-1-one have been developed using an iridium catalyst. mdpi.com The direct chemical hydrogenation of related chalcones to dihydrochalcones often requires metal salt complexes of iridium, palladium, ruthenium, or nickel. mdpi.com The development of more sustainable and reusable catalysts for these transformations is a significant area of future research.

Synthetic ApproachKey FeaturesRelated Examples
Mechanochemistry Solvent-free, energy-efficient, rapidSynthesis of 1-aminoalkyl-2-naphthols ijcmas.com
Ultrasound Irradiation Accelerated reaction rates, improved yieldsSynthesis of chalcone derivatives scielo.org.za
Novel Catalysis Use of metal catalysts for specific transformationsIridium-catalyzed synthesis of furyl-derivatives mdpi.com

Advanced Spectroscopic and Computational Approaches for Deeper Structural and Mechanistic Insights

To gain a more profound understanding of the structure, reactivity, and biological interactions of this compound and its analogs, researchers are increasingly turning to advanced spectroscopic and computational methods.

Spectroscopic Techniques: Modern spectroscopic techniques such as high-resolution mass spectrometry (HRMS), and various nuclear magnetic resonance (NMR) techniques (¹H NMR, ¹³C NMR, HMBC, HMQC, COSY) are crucial for the unambiguous structural determination of newly synthesized derivatives. mdpi.com Infrared (IR) spectroscopy is also a valuable tool for identifying key functional groups. For instance, in the characterization of 1-(2-hydroxyphenyl)ethan-1-one oxime, a related compound, IR spectroscopy helps identify the O–H and C=N stretches, while NMR confirms the presence of the oxime group.

Computational Chemistry: Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and structural properties of these molecules. researchgate.netbohrium.comtandfonline.comrsc.orgresearchgate.net DFT calculations can provide insights into:

Molecular Geometry: Predicting bond lengths and angles. researchgate.net

Electronic Properties: Determining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity. tandfonline.comrsc.org

Molecular Electrostatic Potential (MEP): Identifying electrophilic and nucleophilic sites within a molecule, which helps in predicting its reactivity and potential for intermolecular interactions. researchgate.nettandfonline.com

Spectroscopic Data Simulation: Theoretical calculations of vibrational frequencies (IR and Raman) and electronic transitions (UV-Vis) can aid in the interpretation of experimental spectra. researchgate.net

For example, DFT studies on (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one have been used to investigate its geometrical structure, electronic properties, and chemical reactivity. researchgate.netbohrium.com Time-dependent DFT (TD-DFT) has been employed to analyze the UV-Vis spectra and understand the electronic transitions of these compounds. tandfonline.com

TechniqueApplicationExample
NMR Spectroscopy Structural elucidation¹H and ¹³C NMR for characterizing biotransformation products mdpi.com
Mass Spectrometry Molecular weight and formula determinationHRMS for confirming the structure of new derivatives scielo.org.za
IR Spectroscopy Functional group identificationIdentifying O-H and C=N stretches in oxime derivatives
DFT Calculations Predicting molecular structure and reactivityInvestigating the electronic properties of chalcone analogs researchgate.netbohrium.com
TD-DFT Calculations Simulating electronic spectraAnalyzing UV-Vis spectra of propenone derivatives tandfonline.com

Broadening the Scope of in vitro Biological Investigations and Target Identification

While initial studies have highlighted the antimicrobial and anticancer potential of this compound and its derivatives, future research will focus on expanding the scope of these investigations and identifying specific molecular targets.

Expanding Biological Screening: There is a need to screen these compounds against a wider range of pathogens, including multidrug-resistant bacteria and fungi. derpharmachemica.complos.orgresearchgate.netnih.govmdpi.com For example, derivatives of 1-(5'-acetamido-2'-hydroxyphenyl)-3-propan-1-one have shown promising activity against Klebsiella pneumoniae. derpharmachemica.com Similarly, N-substituted β-amino acid derivatives bearing a 2-hydroxyphenyl core have demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). plos.orgresearchgate.net

Target Identification: A crucial next step is to elucidate the mechanism of action by identifying the specific cellular targets of these compounds. This can be achieved through various techniques, including:

Enzyme Inhibition Assays: To determine if the compounds inhibit the activity of essential enzymes in pathogens or cancer cells.

Protein-Ligand Binding Studies: Techniques like ELISA-based inhibition assays can be used to screen for binding to specific protein domains. nih.gov

Molecular Docking: Computational methods can predict the binding modes of these compounds to the active sites of potential target proteins. tandfonline.com

For instance, research on polo-like kinase 1 (Plk1), a key regulator of mitosis, has led to the identification of small molecule inhibitors that target its polo-box domain (PBD), a protein-protein interaction site. nih.gov This highlights the potential for designing derivatives of this compound that can specifically target such interactions.

Structure-Guided Design Principles for New Bioactive Compounds

The information gathered from advanced spectroscopic, computational, and biological studies will be instrumental in the rational, structure-guided design of new and more potent bioactive compounds.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and its analogs and evaluating their biological activity, researchers can establish clear SARs. nih.govacs.orgacs.org This involves exploring the effects of different substituents on the aromatic ring and the propanone side chain. For example, studies on N'-substituted benzohydrazides as LSD1 inhibitors have shown that modifications to the 2-hydroxyphenyl group can significantly impact activity. salariuspharma.com

Bioisosteric Replacement: This strategy involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. nih.gov For instance, the bioisosteric replacement of a carbon atom with a sulfur atom has been explored in the design of anti-inflammatory agents. nih.gov

Computational Modeling in Drug Design: Molecular modeling plays a crucial role in predicting how a designed molecule will interact with its biological target. acs.org This allows for the in silico screening of virtual libraries of compounds before undertaking their synthesis, thereby saving time and resources.

Exploration of New Biocatalytic Systems for Derivatization

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical methods. wisc.edumdpi-res.comresearchgate.net

Enzymatic Transformations: The exploration of various enzymes, such as oxidoreductases, could lead to novel derivatives of this compound. researchgate.net For example, the biotransformation of related chalcones using yeast strains has been shown to selectively hydrogenate the carbon-carbon double bond. mdpi.com The fungus Scedosporium apiospermum has also been used for the chemo-selective reduction of chalcones to dihydrochalcones. researchgate.net

Whole-Cell Biotransformations: Using whole microorganisms as biocatalysts can be advantageous as it often eliminates the need for cofactor regeneration. wisc.edusemanticscholar.org Research in this area could uncover new metabolic pathways capable of modifying the this compound scaffold in unique ways. For instance, the fungus Gibberella fujikuroi has been shown to hydroxylate related compounds with high regioselectivity. researchgate.net

The development of efficient biocatalytic processes, potentially combined with in-situ product removal techniques, could pave the way for the sustainable production of valuable derivatives. semanticscholar.org

Biocatalytic ApproachKey FeaturesExamples
Yeast-mediated Biotransformation Selective hydrogenation of C=C bondsReduction of chalcone derivatives using Saccharomyces cerevisiae and Yarrowia lipolytica mdpi.com
Fungal Biotransformation Chemo-selective reductions and hydroxylationsReduction of chalcones by Scedosporium apiospermum researchgate.net
Enzyme-catalyzed Reactions High selectivity (chemo-, regio-, stereo-)Use of transaminases for the synthesis of chiral amines and amino alcohols semanticscholar.org

Q & A

Basic: What are the common synthetic routes for 1-(2-Hydroxyphenyl)propan-2-one, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via Claisen-Schmidt condensation between 2-hydroxyacetophenone and aldehydes under acidic or basic conditions. For example:

  • Step 1: React 2-hydroxyacetophenone (1.2 g) with substituted benzaldehydes (e.g., 4-methoxybenzaldehyde) in ethanol using catalytic thionyl chloride (0.05 mL) at reflux (~80°C) for 6–8 hours .
  • Step 2: Purify the product via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).
    Optimization Tips:
  • pH Control: Use acetic acid as a catalyst to enhance regioselectivity for the ortho-hydroxy product .
  • Temperature: Maintain reflux conditions to avoid side reactions like over-condensation.
  • Solvent Selection: Ethanol balances solubility and reactivity; polar aprotic solvents (e.g., DMF) may accelerate kinetics but complicate purification .

Basic: Which analytical techniques are most effective for characterizing this compound and validating its purity?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 6.8–7.5 ppm) and the ketone carbonyl (δ 2.1–2.5 ppm). The ortho-hydroxy group causes deshielding in adjacent protons .
    • ¹³C NMR: Confirm the carbonyl carbon (δ ~205 ppm) and aromatic carbons (δ 110–160 ppm) .
  • IR Spectroscopy: Detect the carbonyl stretch (~1700 cm⁻¹) and hydroxyl O–H stretch (~3200 cm⁻¹) .
  • Mass Spectrometry (MS): Look for molecular ion peaks at m/z 150 (C₉H₁₀O₂⁺) and fragmentation patterns consistent with α-cleavage near the ketone .
  • Melting Point: Compare observed values (e.g., ~110–115°C) with literature to assess purity .

Advanced: How can regioselectivity challenges in derivatizing this compound be addressed?

Methodological Answer:
Regioselectivity issues arise during electrophilic substitution due to competing ortho/para-directing effects of the hydroxyl and ketone groups. Strategies include:

  • Protecting Groups: Temporarily protect the hydroxyl group with acetyl chloride to direct substitution to the para position .
  • Metal Coordination: Use AlCl₃ or FeCl₃ to coordinate the ketone, enhancing meta-substitution in Friedel-Crafts reactions .
  • Computational Modeling: Employ DFT calculations (e.g., Gaussian09) to predict reactive sites based on electron density maps .

Advanced: What computational methods are used to predict the reactivity and stability of this compound derivatives?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the hydroxyl group lowers LUMO energy, enhancing reactivity at the ortho position .
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., ethanol) to assess solubility and aggregation tendencies .
  • Docking Studies: Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide drug design .

Advanced: How can contradictory data on physicochemical properties (e.g., boiling point) be resolved?

Methodological Answer:
Discrepancies in reported boiling points (e.g., 340°C vs. 371.5°C) may arise from impurities or measurement techniques:

  • Purification: Re-measure after rigorous purification (e.g., HPLC, recrystallization) .
  • Standardized Methods: Use ASTM distillation apparatus under reduced pressure (e.g., 20 mmHg) to minimize decomposition .
  • Collaborative Validation: Cross-reference data with trusted databases (e.g., NIST WebBook) and replicate experiments .

Basic: What safety precautions are critical when handling this compound in the laboratory?

Methodological Answer:

  • Ventilation: Use fume hoods to avoid inhalation of dust or vapors (flash point: 130.1°C) .
  • Personal Protective Equipment (PPE): Wear nitrile gloves and safety goggles; avoid static discharge near flammable solvents .
  • Storage: Keep in airtight containers away from oxidizers (e.g., peroxides) at ≤25°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.